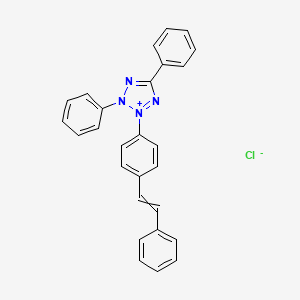

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

Description

Origins and Early Discoveries

The history of tetrazolium salts traces back to 1875, when Friese first synthesized a formazan derivative by reacting benzene diazonium nitrate with nitromethane. This serendipitous discovery of a cherry-red compound marked the inception of formazan chemistry. In 1894, Von Pechmann and Runge achieved the oxidation of formazans to produce the first tetrazolium salt, laying the groundwork for subsequent structural modifications. Early applications focused primarily on dye chemistry, but the mid-20th century saw a paradigm shift toward biological applications due to the discovery of NAD(P)H-dependent tetrazolium reduction in viable cells.

Evolution of Structural Diversity

The 1980s witnessed systematic efforts to engineer tetrazolium salts with enhanced water solubility and electron-accepting capacities. Compounds like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) emerged as gold standards for cell proliferation assays. However, limitations such as MTT’s insolubility and XTT’s dependency on electron-coupling agents like phenazine methosulfate (PMS) spurred the development of third-generation tetrazolium derivatives. The synthesis of 2,5-diphenyl-3-(4-styrylphenyl)tetrazolium chloride, with its extended π-conjugated styrylphenyl substituent, addressed these challenges by improving both solubility and redox sensitivity.

Properties

IUPAC Name |

2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWFHYWNFCRCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-36-8 | |

| Record name | 2H-Tetrazolium, 2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24387-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chlorine Gas Oxidation of Formazan Intermediates

The most widely documented method involves the oxidation of 2,3,5-triphenylformazan using chlorine gas (Cl₂) in methanol under cryogenic conditions. The formazan precursor is synthesized via a multi-step process:

-

Benzaldehyde-phenylhydrazone formation : Phenylhydrazine reacts with benzaldehyde in methanol under reflux, yielding a phenylhydrazone intermediate.

-

Diazonium salt synthesis : Aniline is diazotized with sodium nitrite in hydrochloric acid, producing a diazonium chloride solution.

-

Formazan cyclization : The diazonium salt couples with the phenylhydrazone in a methanol-pyridine mixture, forming 2,3,5-triphenylformazan.

The final chlorination step proceeds as follows:

Reaction Conditions :

Lead Tetraacetate-Mediated Oxidation

An alternative approach employs lead tetraacetate (Pb(OAc)₄) as the oxidizing agent. While this method avoids gaseous Cl₂, it faces limitations:

Solvent and Catalytic Optimization

Recent advancements focus on solvent systems and catalysts to enhance yields:

-

Methanol-Pyridine Solvent : Improves formazan solubility and reaction homogeneity, reducing side products.

-

Low-Temperature Control : Maintaining temperatures below 15°C minimizes decomposition.

-

Activated Carbon Purification : Post-reaction treatment with activated carbon in chloroform removes colored impurities, increasing purity to >96%.

Comparative Performance :

Mechanistic Insights

Formazan-to-Tetrazolium Conversion

The oxidation of formazan to tetrazolium chloride proceeds via a two-electron transfer mechanism. Chlorine gas acts as both an oxidizing agent and a chloride ion source:

Stereochemical Considerations

The styryl group (C₆H₅-CH=CH-C₆H₅) introduces geometric isomerism. The E-configuration predominates due to steric hindrance during the formazan cyclization step. This is confirmed by:

-

¹H NMR : Trans coupling constants (J = 16 Hz) for styryl protons.

-

UV-Vis : λₘₐₓ = 254 nm (π→π* transition of conjugated system).

Process Optimization and Challenges

Critical Parameters

Scalability and Industrial Adaptation

Large-scale production faces hurdles:

-

Gas Handling : Cl₂ requires specialized equipment due to toxicity and corrosivity.

-

Waste Management : Lead-containing byproducts from Pb(OAc)₄ necessitate stringent disposal protocols.

Recent patents propose continuous-flow reactors to mitigate these issues, enabling safer Cl₂ utilization and higher throughput.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazolium core to tetrazole.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and styryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce tetrazole derivatives .

Scientific Research Applications

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential antimicrobial and anticancer activities.

Medicine: Research explores its use in drug development and therapeutic applications.

Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazolium core can undergo redox reactions, influencing cellular processes and signaling pathways. Its phenyl and styryl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Tetrazolium Compounds

Structural and Functional Differences

The table below summarizes key structural features, formazan solubility, and applications of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride and analogous tetrazolium salts:

Key Research Findings

MTT

- Advantages : Gold standard for cell viability assays due to high sensitivity. Reduction correlates with mitochondrial activity .

- Limitations: Formazan insolubility necessitates DMSO, posing safety risks and equipment damage .

XTT

- Advantages : Water-soluble formazan eliminates solubilization steps, ideal for automation .

- Limitations : Requires PMS for efficient reduction, which may interfere with some cell lines. Lower metabolic efficiency compared to MTT .

Nitro Blue Tetrazolium (NBT)

- Applications: Detects reactive oxygen species (ROS) and alkaline phosphatase activity.

- Drawbacks : Insoluble formazan limits use in quantitative assays without solubilization.

Tetrazolium Violet

- Unique Features : Naphthyl group enhances chromogenic properties for microbial viability testing . Used in turbidity-based MIC determinations.

This compound

- Advantages: Ethanol/NaOH solubility avoids DMSO, reducing toxicity risks . Styrylphenyl group may improve interaction with hydrophobic cellular components.

- Niche Applications : Used in DPST solutions for biochemical detection, though specific applications are less documented compared to MTT or XTT.

Performance in Specific Assays

- Metal Ion Extraction : Tetrazolium salts with nitro groups (e.g., TNBT, NBT) exhibit stronger ion-association with vanadium(V)-TAR complexes due to electron-withdrawing effects, making them superior for spectrophotometric metal detection . The absence of nitro groups in this compound likely limits its utility in such applications.

Biological Activity

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride (DPTC) is a tetrazolium compound that has garnered interest due to its potential biological activities. Tetrazolium salts are known for their ability to undergo reduction in biological systems, leading to the formation of formazan compounds, which are often used as indicators of cellular metabolic activity. This article explores the biological activity of DPTC, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

DPTC has the molecular formula and a molecular weight of 456.93 g/mol. The compound features a tetrazolium ring, which is central to its bioactivity. The reduction of DPTC results in the formation of a colored formazan product that can be quantified spectrophotometrically.

The primary mechanism of action for DPTC involves its reduction by cellular enzymes, particularly dehydrogenases and oxidoreductases. This reduction process leads to the formation of insoluble formazan crystals, which serve as a marker for cellular metabolic activity. The degree of reduction is often correlated with cell viability and proliferation.

Antimicrobial Activity

Research has indicated that DPTC exhibits significant antimicrobial properties. In a study involving various bacterial strains, including Escherichia coli and Staphylococcus species, DPTC demonstrated dose-dependent antimicrobial activity. The presence of DPTC in culture media induced the production of bioactive compounds by Bacillus species, enhancing their antibacterial efficacy against plant pathogens such as Ralstonia solanacearum .

Cytotoxicity

DPTC's cytotoxic effects have been evaluated in various cancer cell lines. Studies have shown that DPTC can inhibit cell growth and induce apoptosis in human cancer cells. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .

Enzyme Activity

The reduction of tetrazolium salts like DPTC is often utilized to assess enzyme activity in various biological contexts. For instance, studies have shown that DPTC can effectively indicate dehydrogenase activity in different tissues, providing insights into metabolic states and enzyme localization .

Case Studies

| Study | Organism/Cell Line | Findings |

|---|---|---|

| Study 1 | E. coli | Showed significant inhibition at concentrations above 100 µg/mL. |

| Study 2 | Human cancer cells | Induced apoptosis with IC50 values ranging from 50-100 µM. |

| Study 3 | Bacillus species | Enhanced antibacterial activity against R. solanacearum. |

Applications

DPTC is widely used in laboratory settings for various applications:

- Cell Viability Assays : Due to its ability to indicate metabolic activity, DPTC is commonly used in assays to measure cell viability and proliferation.

- Antimicrobial Testing : Its effectiveness against various pathogens makes it a valuable tool in antimicrobial susceptibility testing.

- Enzyme Activity Detection : Researchers utilize DPTC to study enzyme kinetics and localization within cells.

Q & A

Q. Advanced

- Incubation time : Prolonged exposure can lead to cytotoxicity; optimize timeframes (typically 2–4 hours) based on cell type .

- Formazan solubility : Use DMSO or isopropanol to dissolve formazan crystals, ensuring homogeneity for absorbance measurements .

- Controls : Include blanks (media without cells) and negative controls (e.g., heat-killed cells) to account for non-enzymatic reduction .

What structural characteristics of this compound influence its redox reactivity?

Q. Basic

- Electron-withdrawing groups : Substituents like styrylphenyl enhance redox potential by stabilizing the tetrazolium cation, facilitating reduction to formazan .

- Aromatic conjugation : The extended π-system (diphenyl and styryl groups) increases stability in aqueous and organic solvents, critical for consistent assay performance .

How do cofactor limitations and enzyme inactivation impact the interpretation of viability assays using this tetrazolium salt?

Q. Advanced

- Dehydrogenase dependency : Reduction relies on NAD(P)H cofactors; low substrate availability (e.g., glucose-depleted media) may falsely indicate cell death .

- Enzyme inactivation : Cold or chemical stress can denature dehydrogenases, leading to underestimation of viability. Validate results with complementary assays (e.g., ATP quantification) .

What strategies enhance selectivity in the presence of interfering ions during metal ion quantification?

Q. Advanced

- Chelator specificity : Pair with TAR, which selectively binds V(V) over other transition metals .

- Extraction pH : Adjust to 2.5–3.0 to minimize competing ion interactions .

- Masking agents : Add 1,10-phenanthroline to chelate Fe²⁺/Fe³⁺, reducing interference .

What safety protocols are recommended when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.